molecular formula C9H7F3O2 B1302226 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone CAS No. 26944-43-4

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Cat. No. B1302226
M. Wt: 204.15 g/mol
InChI Key: SKDHRHGYJIMXRJ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

2 Methoxy Phenyl magnesium bromide (35 ml) was added slowly to a solution of methyl trifluoroacetate (5.0 g) in diethyl ether (100 ml) @ −78° C. The reaction mixture was warmed to room temperature over 12 hrs and the quenched with saturated ammonium chloride solution (100 ml). The mixture was then partitioned between ethyl acetate (500 ml) and water (250 ml) The organics were separated and dried over magnesium sulfate filtered and concentrated in vacuuo. The crude residue was purified by column chromatography on silica gel eluting with 100% hexanes, 90:10 and 80:20, hexanes:ethyl acetate, to afford title compound as a yellow oil. (4.0 g). 1H NMR (CDCl3): δ 3.57 (s, 3H), 7.00 (m, 2H), 7.35 (m, 1H), 7.63, (d, J=2.54 Hz 2H).
Name
Methoxy Phenyl magnesium bromide
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[Mg][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br-].[F:11][C:12]([F:18])([F:17])[C:13](OC)=[O:14].[CH2:19]([O:21]CC)C>>[F:11][C:12]([F:18])([F:17])[C:13]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=1[O:21][CH3:19])=[O:14] |f:0.1|

Inputs

Step One
Name
Methoxy Phenyl magnesium bromide
Quantity
35 mL
Type
reactant
Smiles
CO[Mg]C1=CC=CC=C1.[Br-]
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the quenched with saturated ammonium chloride solution (100 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between ethyl acetate (500 ml) and water (250 ml) The
CUSTOM
Type
CUSTOM
Details
organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography on silica gel eluting with 100% hexanes, 90:10 and 80:20, hexanes

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=C(C=CC=C1)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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